![molecular formula C6H3F6N3O3 B2769295 4-Nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole CAS No. 2375270-92-9](/img/structure/B2769295.png)

4-Nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

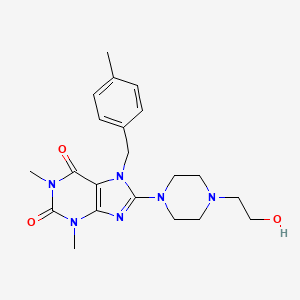

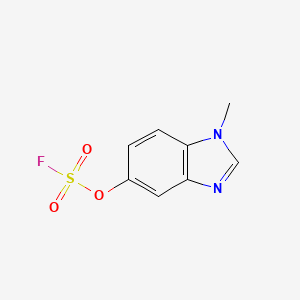

“4-Nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole” is a compound with the molecular weight of 279.1 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3F6N3O3/c7-4(18-6(10,11)12)5(8,9)14-2-3(1-13-14)15(16)17/h1-2,4H . This indicates that the compound has a pyrazole ring with a nitro group at the 4-position and a 1,1,2-trifluoro-2-(trifluoromethoxy)ethyl group at the 1-position.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Other physical and chemical properties are not well-documented in the available literature.Scientific Research Applications

Herbicidal Applications

The synthesis and QSAR (Quantitative Structure-Activity Relationship) studies of herbicidal 3-pyrazolyl α,α,α-trifluorotolyl ethers have revealed a novel class of herbicides with significant pre-emergent activity against narrowleaf weed species. These compounds, including derivatives of pyrazole, exhibit herbicidal effects by inhibiting protoporphyrinogen IX oxidase. The study found that substituting the 4'-nitro group with a trifluoromethyl group in classical nitrodiphenyl ether herbicides enhances their herbicidal activity, demonstrating the potential of fluorine-containing pyrazoles in agricultural applications (R. Clark, 1996).

Energetic Materials

Research into nitropyrazoles bearing a trinitromethyl moiety at the nitrogen atom of the heterocycle has introduced a new family of energetic compounds. These compounds, including 3,4-dinitro- and 3,5-dinitro-1-(trinitromethyl)pyrazoles, have been synthesized and characterized for their high density, impact sensitivity, and thermal stability. Their positive oxygen balance and promising energetic performance make them suitable candidates for environmentally benign energetic materials (I. Dalinger et al., 2015).

Materials Science

A study on multinuclear hetero-tri-spin complexes based on a methyl-pyrazole nitronyl nitroxide radical has been conducted. These complexes exhibit slow magnetic relaxation behaviors, making them interesting for applications in the field of materials science, particularly in the development of single-molecule magnets and other magnetic materials (J. Shi et al., 2019).

Synthesis and Reactivity

The regioselective synthesis of 1,3,4-trisubstituted pyrazoles through the reaction of hydrazones with nitroolefins showcases the versatility of pyrazoles in organic synthesis. The process, mediated by strong bases, highlights the reversed regioselectivity and provides a pathway for synthesizing a wide range of pyrazole derivatives with potential applications across various chemical sectors (Xiaohu Deng, N. Mani, 2008).

properties

IUPAC Name |

4-nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F6N3O3/c7-4(18-6(10,11)12)5(8,9)14-2-3(1-13-14)15(16)17/h1-2,4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREBSBZEYDULOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(C(OC(F)(F)F)F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F6N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2769212.png)

![N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2769217.png)

![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2769221.png)

![Pentyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2769224.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]tricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B2769229.png)

![4-(diethylsulfamoyl)-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2769230.png)